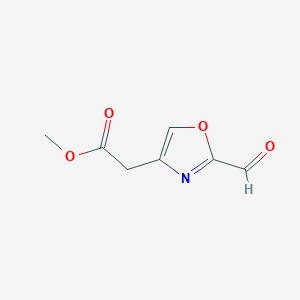

Methyl 2-(2-formyloxazol-4-yl)acetate

Description

Methyl 2-(2-formyloxazol-4-yl)acetate is an oxazole-derived ester featuring a formyl substituent at the 2-position of the oxazole ring and an acetoxy group at the 4-position. The formyl group enhances electrophilicity, making it a reactive intermediate for cross-coupling reactions or further functionalization .

Properties

IUPAC Name |

methyl 2-(2-formyl-1,3-oxazol-4-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-11-7(10)2-5-4-12-6(3-9)8-5/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VILXWGUOGCEECZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=COC(=N1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(2-formyloxazol-4-yl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles . Another method includes the use of copper acetate in combination with diethanolamine to increase yields in the 2-pyridyl MIDA boronate system .

Industrial Production Methods: Industrial production of Methyl 2-(2-formyloxazol-4-yl)acetate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-formyloxazol-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the formyl group to other functional groups.

Substitution: The oxazole ring can participate in substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-(2-formyloxazol-4-yl)acetate has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the study of biological pathways and enzyme interactions.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-(2-formyloxazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, influencing various biochemical processes. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Insights:

Oxazole vs. Formyl Group: The 2-formyl substituent distinguishes it from analogs like Ethyl 2-(2-phenyl-1H-imidazol-4-yl) acetate, enhancing electrophilicity for nucleophilic additions (e.g., condensation reactions) .

Reactivity and Synthetic Utility Compared to Methyl 2-phenylacetoacetate (a β-keto ester), the oxazole-based compound lacks keto-enol tautomerism, limiting its role in Claisen-like condensations but offering orthogonal reactivity for heterocyclic functionalization . The thiazole-based Ethyl 2-(2-aminothiazol-4-yl)acetate (CAS 53266-94-7) exhibits bioactivity in antibiotic frameworks, whereas the formyl group in the target compound may facilitate metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

Applications in Drug Development

- Imidazole derivatives (e.g., Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate) show antitumor activity, suggesting that Methyl 2-(2-formyloxazol-4-yl)acetate could be modified for similar targets .

- Pyrazole-based esters (e.g., Methyl 2-(1,3-dimethylpyrazol-4-yl)acetate) are used in agrochemicals, highlighting the versatility of heterocyclic esters in diverse fields .

Biological Activity

Methyl 2-(2-formyloxazol-4-yl)acetate is a heterocyclic compound belonging to the oxazole family, characterized by its oxazole ring structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

Methyl 2-(2-formyloxazol-4-yl)acetate has the following chemical structure:

- IUPAC Name : Methyl 2-(2-formyloxazol-4-yl)acetate

- Molecular Formula : C₇H₇N₃O₃

- CAS Number : 1554332-58-9

The compound features a five-membered oxazole ring, which contributes to its unique chemical reactivity and biological properties. The presence of the formyl group enhances its reactivity, making it a valuable building block in organic synthesis.

The biological activity of methyl 2-(2-formyloxazol-4-yl)acetate is attributed to its interaction with various molecular targets. The oxazole ring can engage in hydrogen bonding and π-stacking interactions with enzymes and receptors, influencing biochemical pathways.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It can potentially modulate receptor activity, affecting signal transduction processes.

Antimicrobial Activity

Research has indicated that methyl 2-(2-formyloxazol-4-yl)acetate exhibits antimicrobial properties. A study demonstrated its effectiveness against various strains of bacteria using the broth microdilution method. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics.

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 3.91 |

| Escherichia coli | 7.81 |

These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Potential

Preliminary studies have also explored the anticancer potential of methyl 2-(2-formyloxazol-4-yl)acetate. In vitro assays showed that the compound inhibited the proliferation of cancer cell lines, indicating potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.0 |

| MCF-7 (breast cancer) | 12.5 |

The mechanism by which this compound exerts its anticancer effects may involve apoptosis induction and cell cycle arrest.

Case Studies

- Synthesis and Activity Evaluation : A study synthesized various derivatives of methyl 2-(2-formyloxazol-4-yl)acetate to evaluate their biological activity. The modifications led to improved potency against specific bacterial strains, highlighting structure-activity relationships (SAR) that could guide future drug design efforts.

- Comparative Study with Similar Compounds : When compared to related compounds such as methyl 2-(1H-imidazol-4-yl)acetate, methyl 2-(2-formyloxazol-4-yl)acetate demonstrated superior antibacterial activity, suggesting that the oxazole moiety plays a crucial role in enhancing biological efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.